5-Amino-2-chlorobenzoic acid
Overview
Description
5-Amino-2-chlorobenzoic acid: is an organic compound with the molecular formula C7H6ClNO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and amino groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s known that the compound may act as a precursor for the synthesis of drugs with specific therapeutic effects .
Mode of Action
The mode of action of 5-Amino-2-chlorobenzoic acid is dependent on its application in different fields . In the pharmaceutical industry, it may act as a precursor for the synthesis of drugs with specific therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to ensure adequate ventilation, avoid dust formation, and avoid contact with skin and eyes when handling the compound .
Biochemical Analysis
Biochemical Properties
5-Amino-2-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzothiazole hydrazone inhibitors of Bcl-XL . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds during peptide synthesis . The compound’s structure allows it to participate in solution-phase peptide synthesis reactions, making it a valuable reagent in biochemical research . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and ionic interactions due to the presence of the amino and carboxyl groups.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation in the respiratory tract, skin, and eyes, indicating its potential impact on cellular membranes and signaling pathways
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and activation. The compound can form hydrogen bonds and ionic interactions with enzymes, potentially inhibiting or activating their activity . These interactions can lead to changes in gene expression and cellular function, although the specific pathways and mechanisms are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, affecting its long-term impact on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant cellular changes occur. High doses of this compound can cause severe irritation and toxicity, highlighting the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. The specific enzymes and pathways involved in the metabolism of this compound are still being investigated, but its structure suggests it may be processed through pathways similar to other benzoic acid derivatives.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The transport and distribution mechanisms of this compound are essential for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 2-chlorobenzoic acid to form 5-nitro-2-chlorobenzoic acid, followed by reduction to yield 5-amino-2-chlorobenzoic acid.
Chlorination and Amination: Another method involves the chlorination of 2-amino benzoic acid to form this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Amino-2-chlorobenzoic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert it back to the amino form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-hydroxy-2-chlorobenzoic acid or 5-methoxy-2-chlorobenzoic acid can be formed.
Oxidation Products: 5-Nitro-2-chlorobenzoic acid is a major product of oxidation.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 5-Amino-2-chlorobenzoic acid is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of disease-modifying antirheumatic drugs (DMARDs) and other therapeutic agents.
Industry:
Comparison with Similar Compounds
2-Amino-5-chlorobenzoic acid: This is an isomer with the amino and chlorine groups at different positions on the benzene ring.
2-Chloro-5-nitrobenzoic acid: This compound has a nitro group instead of an amino group.
5-Bromo-2-chlorobenzoic acid: Here, the amino group is replaced by a bromine atom.
Uniqueness:
Properties
IUPAC Name |
5-amino-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFFVPEOLCYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058992 | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-54-3 | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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